7-Dehidrodesmosterol

Descripción general

Descripción

7-Dehydrocholesterol (7-DHC) is a precursor of vitamin D3 and plays a crucial role in its biosynthesis. It is known for its high oxidizability and is involved in several metabolic disorders when its levels are elevated. The compound is virtually insoluble in water, which poses challenges for its manipulation in aqueous environments .

Synthesis Analysis

A novel synthesis method for 7-DHC from cholesterol has been developed, offering a higher yield than the traditional Windaus synthesis. This method involves the conversion of cholesterol to a 7-bromocholesteryl ester, followed by the elimination of hydrogen bromide to produce 7-DHC. The synthesis process includes careful hydrolysis and the use of phosphorus tribromide to handle epimeric forms of the compound .

Molecular Structure Analysis

The molecular structure of 7-DHC allows it to form inclusion complexes with cyclodextrins, which are molecules with a hydrophilic exterior and a hydrophobic cavity. This property is utilized to improve the solubility of 7-DHC in water by forming a complex with hydroxypropyl-β-cyclodextrin (HPβCD). The inclusion complex significantly enhances the solubility of 7-DHC compared to its physical mixture .

Chemical Reactions Analysis

7-DHC undergoes free radical chain oxidation, which has been studied in detail. Initiated by a radical initiator, the oxidation of 7-DHC leads to the formation of fifteen oxysterols. The proposed mechanism involves hydrogen atom abstraction at specific carbon atoms, leading to a series of transformations typical of peroxidation reactions. These reactions include oxygen addition, peroxyl radical cyclization, and carbon radical attack on the peroxide bond .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-DHC and its oxysterols have been characterized using various analytical techniques. The inclusion complex of 7-DHC with HPβCD was analyzed using high-performance liquid chromatography (HPLC), UV-vis spectrophotometry, Fourier transform infrared spectroscopy (FT-IR), and differential scanning calorimetry (DSC). These studies confirmed the formation of the inclusion complex and provided insights into the improved solubility and stability of 7-DHC when complexed with cyclodextrins . Additionally, the oxysterol mixture derived from the peroxidation of 7-DHC exhibited cytotoxicity to neuroblastoma cells, indicating the biological significance of these compounds .

Aplicaciones Científicas De Investigación

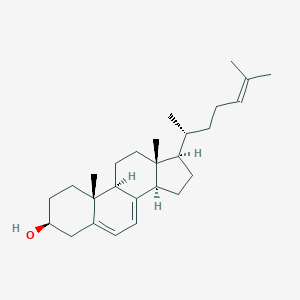

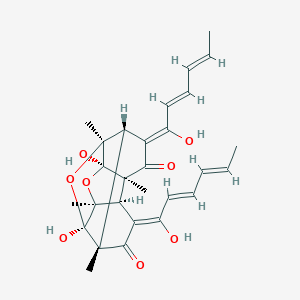

Función en la síntesis del colesterol

7-Dehidrodesmosterol es un intermedio en la vía de síntesis del colesterol . Se sintetiza a partir de zimosterol y dehidrolatosterol por la enzima DHCR7, que elimina el doble enlace de la posición Δ7 . Luego se convierte en colesterol por la enzima DHCR24, que cataliza la reducción del doble enlace Δ24 en la cadena lateral del anillo de esterol .

Detección relacionada con enfermedades

Se ha desarrollado un método para el análisis cuantitativo de 10 esteroles, incluido el this compound, de la última parte de la síntesis del colesterol . Este método se puede utilizar en investigación o aplicaciones clínicas para la detección relacionada con enfermedades de los intermediarios del colesterol acumulados .

Ingeniería metabólica

This compound se ha utilizado en la ingeniería metabólica de Saccharomyces cerevisiae para la sobreproducción de 7-dehidrocolesterol . Esta producción microbiana de 7-DHC a partir de carbono simple se ha reconocido como un complemento atractivo a las fuentes tradicionales .

Síntesis de vitamina D3

This compound es un precursor de la síntesis de vitamina D3 . Está presente en la piel de los mamíferos y se puede convertir en vitamina D3 cuando la piel se expone a la luz solar .

Tratamiento de COVID-19

La vitamina D3, que se puede sintetizar a partir de this compound, se ha estudiado por sus posibles efectos sobre la gravedad de COVID-19

Mecanismo De Acción

Target of Action

7-Dehydrodesmosterol, also known as 24-Dehydroprovitamin D3, is an intermediate in the biosynthesis of cholesterol . It primarily targets the enzyme DHCR24, which catalyzes the conversion of 7-Dehydrodesmosterol to desmosterol .

Mode of Action

The compound interacts with its target, the enzyme DHCR24, and undergoes a reduction reaction. This reaction removes the double bond at the Δ7 position, converting 7-Dehydrodesmosterol into desmosterol .

Biochemical Pathways

7-Dehydrodesmosterol is part of the cholesterol biosynthesis pathway, specifically the post-lanosterol part of this pathway . It is synthesized from 24-dehydrolathosterol by the enzyme DHCR24 . The conversion of 7-Dehydrodesmosterol to cholesterol involves several steps and intermediates, with each step being catalyzed by a specific enzyme .

Result of Action

The conversion of 7-Dehydrodesmosterol to desmosterol by DHCR24 is a crucial step in the biosynthesis of cholesterol . Cholesterol is a vital component of cell membranes and serves as a precursor for the synthesis of steroid hormones and bile acids .

Direcciones Futuras

Modulating cholesterol levels changes vulnerability of cells to ferroptosis . Cholesterol alters metabolic flux of the mevalonate pathway by promoting Squalene Epoxidase (SQLE) degradation, a rate limiting step in cholesterol biosynthesis, thereby increasing both CoQ10 and squalene levels . This suggests that pharmacological manipulation of 7-DHC levels is a promising therapeutic strategy for cancer and IRI .

Propiedades

IUPAC Name |

(3S,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h7,9-10,19,21,23-25,28H,6,8,11-17H2,1-5H3/t19-,21+,23-,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUSSPKPUXDSHNC-DDPQNLDTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC=C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801028219 | |

| Record name | Cholesta-5,7,24-trien-3beta-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801028219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 7-Dehydrodesmosterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003896 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

1715-86-2 | |

| Record name | 7-Dehydrodesmosterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1715-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholesta-5,7,24-trien-3beta-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001715862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholesta-5,7,24-trien-3beta-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801028219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Dehydrodesmosterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003896 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Hyperin 6''-[glucosyl-(1->3)-rhamnoside]](/img/structure/B141331.png)

![(S)-1-[2-(Trifluoromethyl)phenyl]ethylamine](/img/structure/B141343.png)